
琥珀酸美托洛尔
描述
Metoprolol Succinate is a beta-blocker that affects the heart and circulation (blood flow through arteries and veins). It is used to treat angina (chest pain) and hypertension (high blood pressure). It is also used to lower the risk of death or needing to be hospitalized for heart failure .
Synthesis Analysis
Metoprolol succinate was synthesized from the 4- (2-methoxyethyl)phenol, etherification reaction of phenol with epichlorohydrin to 3- [4- (2-methoxy ethyl phenoxy)]-1,2-propylene oxide, ammonification reaction with isopropyl amine to metoprolol, and then reaction with succinic acid salt could be obtained by organic solvent .Molecular Structure Analysis
The molecular structure of Metoprolol succinate can be found in various chemical databases .Chemical Reactions Analysis
Metoprolol succinate is stable to hydrolysis, bioavailability, and mobility in the environment. In a study, solutions of metoprolol were exposed to UV-irradiation at different pH values in the presence and absence of hydrogen peroxide. The resulting degradation and transformation products were identified using high-performance liquid-chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) .Physical And Chemical Properties Analysis
The physical and chemical properties of Metoprolol succinate can be found in various chemical databases .科学研究应用
心血管疾病的管理:琥珀酸美托洛尔是一种广泛用于治疗高血压、心力衰竭和心绞痛的β受体阻滞剂。它具有高度的心脏选择性,对于降低患有这些疾病的患者的心血管事件和死亡率非常有效。一种受控释放/缓释剂型确保了恒定的血浆浓度和每日一次给药的便利性 (Papadopoulos & Papademetriou, 2009); (Kobalava ZhD & G. Km, 2003).
对代谢组学特征的影响:琥珀酸美托洛尔影响肠道微生物群衍生的代谢物。这一见解来自于一项研究,该研究检查了服用美托洛尔的患有高血压的患者的尿液代谢物特征,揭示了肠道微生物群依赖性代谢物的显着变化 (Brocker et al., 2020).
药代动力学和毒性研究:已经探索了涉及琥珀酸美托洛尔的联合疗法,例如与替米沙坦联合使用,以增强血压控制。这些研究评估了此类联合疗法的安全性、有效性和药代动力学 (Nandi et al., 2013).
制剂的进步:研究集中在开发琥珀酸美托洛尔的缓释制剂,以确保药物持续释放和改善患者依从性。已经评估了各种技术,如控释片剂、基质片剂和粘膜微粒的功效和药物释放模式 (Singhvi et al., 2012); (Kumar et al., 2015).
特定患者群体的治疗:研究还报告了在特定患者群体中使用琥珀酸美托洛尔,例如患有主动脉瘤的患者,表明其在不同临床情况下的安全性和有效性 (Çalıyurt, Tuğlu, & Vardar, 2003).
不良反应监测:尽管其有效,但至关重要的是监测服用琥珀酸美托洛尔的患者的罕见不良反应,例如多形红斑(一种皮肤反应) (Hong & Bisognano, 2009).
与其他β受体阻滞剂的比较研究:比较研究,例如评估琥珀酸美托洛尔与心力衰竭患者中的卡维地洛的比较研究,提供了对不同β受体阻滞剂在管理心脏疾病中的选择性和有效性的见解 (Zebrack et al., 2009).
作用机制
- By selectively binding to beta-1 receptors, Metoprolol decreases cardiac output. This results in negative chronotropic (slower heart rate) and inotropic (weaker heart contractions) effects without affecting membrane stabilization or intrinsic sympathomimetics .
Target of Action
Mode of Action
Remember to consult your healthcare provider for personalized information and guidance regarding Metoprolol succinate. 😊👍
安全和危害
You should not use Metoprolol Succinate ER if you have a serious heart problem (heart block, sick sinus syndrome, slow heart rate), severe circulation problems, severe heart failure, or a history of slow heart beats that caused fainting . Some conditions may become worse when the medicine is stopped suddenly, which can be dangerous. This medicine may cause changes in blood sugar levels .
未来方向
Metoprolol is FDA-approved to treat angina, heart failure, myocardial infarction, atrial fibrillation/flutter, and hypertension. Off-label uses include supraventricular tachycardia and thyroid storm . There is controversy regarding the selection of beta-blockers in the management of the above conditions. There is also conflicting evidence regarding the optimal choice of a particular beta-blocker in treating each specific disease .
生化分析
Biochemical Properties
Metoprolol Succinate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily inhibitory, as Metoprolol Succinate is a β1-blocker .
Cellular Effects
Metoprolol Succinate has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Metoprolol Succinate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily by blocking β1-adrenergic receptors .
Temporal Effects in Laboratory Settings
The effects of Metoprolol Succinate change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of Metoprolol Succinate vary with different dosages in animal models. Threshold effects, as well as toxic or adverse effects at high doses, have been observed in these studies .
Metabolic Pathways
Metoprolol Succinate is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Metoprolol Succinate is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of Metoprolol Succinate and any effects on its activity or function are currently being researched. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
属性
IUPAC Name |
butanedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C15H25NO3.C4H6O4/c2*1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;5-3(6)1-2-4(7)8/h2*4-7,12,14,16-17H,8-11H2,1-3H3;1-2H2,(H,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHAZVBIOOEVQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H56N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048726 | |
| Record name | Metoprolol succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
652.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98418-47-4 | |
| Record name | Metoprolol succinate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098418474 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metoprolol succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-) 1-(isopropyloamino)-3-[p-(2-methoxyethyl) phenoxy]-2-propanol succinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METOPROLOL SUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TH25PD4CCB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



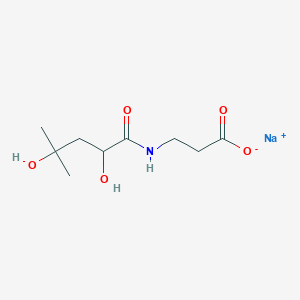
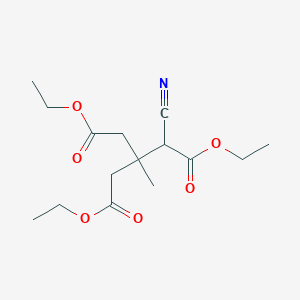
![Tert-butyl 2-[[1-(2-amino-1,3-thiazol-4-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B7887822.png)
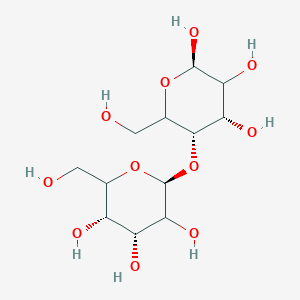
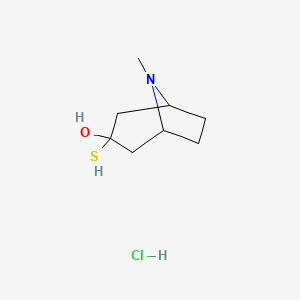
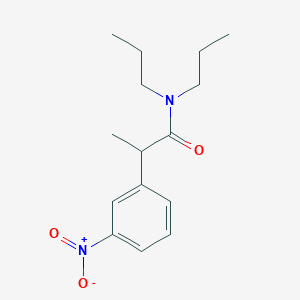

![1-[(3-Fluorophenyl)acetyl]piperazine hydrochloride](/img/structure/B7887843.png)

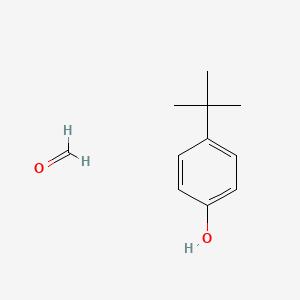
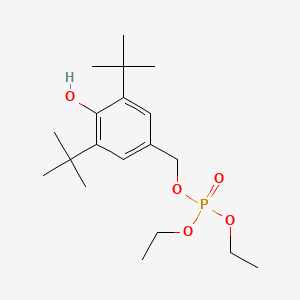

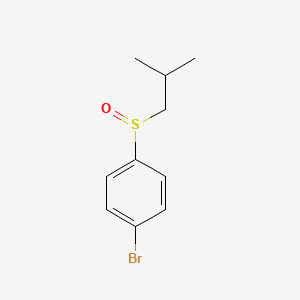
![9-Amino-5-imino-5H-benzo[a]phenoxazine acetate salt](/img/structure/B7887910.png)